![molecular formula C20H14F3N5O2S B11263016 N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11263016.png)
N1-(2,5-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of fluorinated phenyl groups and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolothiazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of fluorinated phenyl groups: This step often involves Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluorinated phenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium-based catalysts are often employed in coupling reactions, such as Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated phenyl groups and triazolothiazole core provide interesting electronic and photophysical properties, making it suitable for use in organic electronics and photonics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl groups and triazolothiazole core can form strong interactions with target sites, potentially inhibiting or modulating their activity. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole core and exhibit similar biological activities.
Fluorinated phenyl compounds: Compounds with fluorinated phenyl groups are known for their enhanced stability and bioactivity.
Uniqueness
N’-(2,5-DIFLUOROPHENYL)-N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE stands out due to its unique combination of fluorinated phenyl groups and a triazolothiazole core. This structural arrangement provides a distinct set of properties, such as enhanced stability, bioactivity, and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H14F3N5O2S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-12-3-1-2-11(8-12)17-26-20-28(27-17)14(10-31-20)6-7-24-18(29)19(30)25-16-9-13(22)4-5-15(16)23/h1-5,8-10H,6-7H2,(H,24,29)(H,25,30) |
InChI Key |
MLZNBUHSUNJIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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